6-Cyclopentyl-2-mercaptopyrimidin-4-ol
Overview
Description
Scientific Research Applications
Detection and Imaging
6-Cyclopentyl-2-mercaptopyrimidin-4-ol derivatives have shown promising applications in the field of detection and imaging. Specifically, certain derivatives have been utilized for the selective recognition of aluminum ions, displaying an "OFF-ON type" mode in the presence of Al3+ ions. This sensitivity makes these compounds potential candidates for applications in selective detection and imaging. Moreover, these derivatives have been applied in bacterial cell imaging and demonstrated the capability to manifest green and red fluorescent images with Al3+ ions, indicating their potential in biological imaging and logic gate applications (Yadav & Singh, 2018).
Anticancer Applications
This compound and its derivatives have also been explored for their potential in cancer therapy. Certain derivatives have been identified as inhibitors of nonhomologous end joining (NHEJ), a major DNA double-strand break repair pathway. By inhibiting DNA repair pathways, these compounds show promise in inducing cancer cell death and improving the efficacy of cancer therapies. The research has highlighted the development of potent derivatives of these compounds, showing improved inhibition of end joining and cytotoxicity in cancer cells. Notably, compounds like SCR116 and SCR132 have shown increased cancer cell death in a Ligase IV-dependent manner, suggesting their potential as novel inhibitors of NHEJ with higher efficacy that could be developed as cancer therapeutics (Ray et al., 2022).
Colorimetric and Fluorometric Sensors
Derivatives of this compound have been developed as colorimetric and reversible fluorometric turn-off sensors. These novel pyrimidine-based receptors have shown promising applications in the detection of metal ions like Ni(II), with the capability of mimicking logic gate operations. These receptors have been characterized for their high binding constants and have displayed significant changes in fluorescence quenching upon interaction with metal ions, indicating their potential in the development of sensitive and selective sensors for various applications (Gupta, Singhal, & Singh, 2016).
Material Science and Engineering
In the field of material science and engineering, this compound derivatives have been explored for their potential in creating advanced materials. For instance, these compounds have been used as inhibitors in material corrosion processes, providing protection and extending the lifespan of materials in various industrial applications. Research in this area has provided insights into the molecular dynamics and interaction mechanisms of these inhibitors with material surfaces, offering valuable information for the development of more efficient and effective corrosion protection strategies (Xianghong et al., 2015).
Mechanism of Action
Target of Action
The primary target of 6-Cyclopentyl-2-mercaptopyrimidin-4-ol is the Nonhomologous End Joining (NHEJ) pathway . This pathway is responsible for repairing DNA double-strand breaks (DSBs) inside cells .
Mode of Action
This compound selectively inhibits the NHEJ pathway . By doing so, it prevents the repair of DSBs, which can lead to cell death, particularly in cancer cells .
Biochemical Pathways
The compound affects the NHEJ pathway, which is a major DNA repair mechanism in mammals . By inhibiting this pathway, the compound can induce cell death and inhibit tumor growth .
Pharmacokinetics
Similar compounds have been noted to have issues with bioavailability due to their hydrophobicity . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The inhibition of the NHEJ pathway by this compound leads to the accumulation of DNA breaks, resulting in cell death . This makes the compound a potential anticancer agent .
Properties
IUPAC Name |
6-cyclopentyl-2-sulfanylidene-1H-pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-8-5-7(10-9(13)11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMDQPCYPUUBCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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